molecular formula C16H20N2O4 B2534630 Ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate CAS No. 1416134-63-8

Ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B2534630
CAS No.: 1416134-63-8
M. Wt: 304.346
InChI Key: PVECPYUZEQQDKD-KGLIPLIRSA-N
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Description

Ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate is a complex organic compound featuring a bicyclic structure. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its significant biological activities and applications in drug discovery .

Preparation Methods

The synthesis of Ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate typically involves enantioselective construction methods. One approach includes the use of chiral diamine-Ni(OAc)2 complex to catalyze a cascade Michael-Henry reaction of various diones and substituted nitroalkenes . This method ensures high enantioselectivity and diastereoselectivity, yielding the desired bicyclic structure efficiently.

Chemical Reactions Analysis

Ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has significant potential in scientific research, particularly in drug discovery. The 8-azabicyclo[3.2.1]octane scaffold is a key synthetic intermediate in the total synthesis of various target molecules, making it valuable in medicinal chemistry . Its unique structure allows it to serve as a building block for developing new pharmaceuticals with potential therapeutic benefits.

Mechanism of Action

The mechanism of action of Ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure enables it to bind effectively to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Biological Activity

Ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate, also known by its CAS number 1416134-63-8, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

  • Molecular Formula : C16H20N2O4
  • Molecular Weight : 304.34 g/mol
  • Structure : The compound features a bicyclic structure with a diazabicyclo framework, which is known for its ability to interact with biological targets effectively.

This compound acts primarily as a β-lactamase inhibitor . β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics (e.g., penicillins and cephalosporins). By inhibiting these enzymes, the compound enhances the efficacy of co-administered β-lactam antibiotics against resistant bacterial strains.

Inhibition Profile

Research indicates that this compound exhibits broad-spectrum activity against various classes of β-lactamases, particularly Class A and Class C enzymes. The binding affinity of this compound to β-lactamase enzymes is significantly high, which facilitates its role as a potent inhibitor in therapeutic applications .

Antibacterial Efficacy

The antibacterial activity of this compound has been evaluated in several studies:

Pathogen Efficacy Reference
Escherichia coliEffective against MDR strains
Klebsiella pneumoniaeInhibits growth in vitro
Pseudomonas aeruginosaSignificant inhibition observed
Staphylococcus aureusModerate activity

Study 1: Efficacy Against MDR Bacteria

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in combination with cefepime and meropenem against multidrug-resistant (MDR) strains of Klebsiella pneumoniae. The combination therapy showed enhanced survival rates in murine models of infection compared to antibiotic treatment alone.

Study 2: In Vivo Models

In another investigation, the compound was tested in neutropenic lung infection models caused by Pseudomonas aeruginosa. Results indicated that the compound significantly reduced bacterial load and improved survival rates when used alongside standard antibiotic regimens.

Properties

IUPAC Name

ethyl (2S,5R)-7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-2-21-15(19)14-9-8-13-10-17(14)16(20)18(13)22-11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVECPYUZEQQDKD-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2CN1C(=O)N2OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H]2CN1C(=O)N2OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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